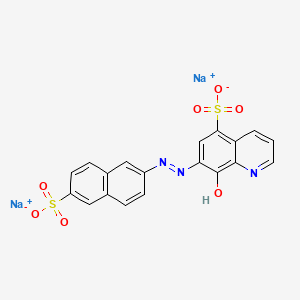
CID 156588396
Description
NSC87877 is a potent inhibitor of protein tyrosine phosphatases, specifically targeting SHP-1 and SHP-2. These enzymes play crucial roles in cellular signaling pathways, and their inhibition has significant implications for various biological processes and disease treatments .
Properties
CAS No. |
56932-43-5 |
|---|---|
Molecular Formula |
C19H13N3NaO7S2 |
Molecular Weight |
482.4 g/mol |
IUPAC Name |
disodium;8-hydroxy-7-[(6-sulfonatonaphthalen-2-yl)diazenyl]quinoline-5-sulfonate |
InChI |
InChI=1S/C19H13N3O7S2.Na/c23-19-16(10-17(31(27,28)29)15-2-1-7-20-18(15)19)22-21-13-5-3-12-9-14(30(24,25)26)6-4-11(12)8-13;/h1-10,23H,(H,24,25,26)(H,27,28,29); |
InChI Key |
JGHSFFGQVHEVMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)N=NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O)S(=O)(=O)O.[Na] |
Other CAS No. |
56932-43-5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC87877 involves multiple steps, starting with the preparation of the core quinoline structure. The key steps include:
Formation of the quinoline core: This is typically achieved through a cyclization reaction involving aniline derivatives and carbonyl compounds.
Introduction of sulfonic acid groups: Sulfonation reactions are used to introduce sulfonic acid groups at specific positions on the quinoline ring.
Azo coupling:
Industrial Production Methods
Industrial production of NSC87877 follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for sulfonation and azo coupling reactions, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
NSC87877 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
NSC87877 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of protein tyrosine phosphatases.
Biology: Investigated for its role in modulating cellular signaling pathways, particularly those involving SHP-1 and SHP-2.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies
Mechanism of Action
NSC87877 exerts its effects by inhibiting the activity of SHP-1 and SHP-2 protein tyrosine phosphatases. This inhibition disrupts the dephosphorylation of key signaling molecules, leading to altered cellular responses. The compound also inhibits dual-specificity phosphatase 26, further modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
SHP099: Another inhibitor of SHP-2, but with different selectivity and potency.
PHPS1: Inhibits SHP-2 but has a different chemical structure.
Uniqueness
NSC87877 is unique due to its high potency and selectivity for SHP-1 and SHP-2, making it a valuable tool for studying these enzymes and their roles in cellular signaling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


